molecular formula C15H20N2O2 B12632190 N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide CAS No. 920338-81-4

N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide

Cat. No.: B12632190
CAS No.: 920338-81-4
M. Wt: 260.33 g/mol
InChI Key: QXVGDNPPCONFJF-UHFFFAOYSA-N
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Description

N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide is a bicyclic acetamide derivative featuring a cyclopropyl group substituted with an acetamide moiety and a phenylethyl backbone.

Properties

CAS No.

920338-81-4

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

N-[2-(1-acetamidocyclopropyl)-1-phenylethyl]acetamide

InChI

InChI=1S/C15H20N2O2/c1-11(18)16-14(13-6-4-3-5-7-13)10-15(8-9-15)17-12(2)19/h3-7,14H,8-10H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

QXVGDNPPCONFJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1(CC1)NC(=O)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide can be achieved through several methods. One common approach involves the reaction of 1-phenylethylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The reaction conditions typically involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is structurally distinct from other acetamide derivatives due to its bicyclic framework. Key comparisons include:

Compound Key Structural Features Reported Activities References
N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide Cyclopropyl-acetamide + phenylethyl backbone Hypothesized anti-cancer activity (based on analogs)
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide Quinazoline-sulfonyl group + methoxyphenyl substituent IC₅₀ < 10 µM against HCT-1, MCF-7 cancer cells
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole core + trifluoromethyl group Anti-inflammatory, kinase inhibition (patent claims)
N-[(1S,2R)-2-Phenylcyclopropyl]-acetamide Monocyclic cyclopropyl + single acetamide group Structural analog; molecular weight = 175.227 g/mol
2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide Nitroindole-oxoacetamide + chiral phenylethyl group Anti-microbial, anti-diabetic potential (preclinical studies)

Key Advantages and Limitations

  • Advantages :
    • Cyclopropyl moiety may reduce susceptibility to enzymatic degradation .
    • Dual acetamide groups could enable dual-targeting mechanisms (e.g., enzyme inhibition + receptor modulation).
  • Limitations: No direct activity data available; reliance on analog extrapolation. Potential synthetic challenges in stereochemical control of the cyclopropane ring .

Biological Activity

N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural features, and biological implications based on available literature and research findings.

Chemical Structure and Properties

This compound can be described by the following chemical formula:

  • Molecular Formula : C13H17N2O2
  • Molecular Weight : 233.29 g/mol

The compound features a cyclopropyl group, which is known to influence biological activity through its unique steric and electronic properties. The acetamido group contributes to its solubility and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclopropanation and acylation processes. Specific methods may vary, but generally include:

  • Formation of Cyclopropyl Group : Utilizing reagents such as diazomethane or other cyclopropanation techniques.
  • Acetamido Introduction : Reaction with acetic anhydride or acetyl chloride to introduce the acetamido functional group.

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which is critical in drug development for conditions like cancer and inflammation.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to pain and mood regulation.

Case Studies and Experimental Findings

Several studies have documented the biological effects of related compounds, providing insights into the potential activities of this compound:

  • Antinociceptive Activity : In rodent models, compounds with similar structures have shown significant pain-relieving effects, suggesting that this compound may possess similar properties.
  • Antimicrobial Properties : Related acetamides have demonstrated antimicrobial activity against various pathogens, indicating potential applications in treating infections.

Data Summary Table

Biological ActivityRelated CompoundsObserved Effects
Enzyme InhibitionN-(4-Fluorophenyl)acetamideSignificant inhibition of proteases
AntinociceptiveN-(2-Phenylethyl)acetamidePain relief in animal models
AntimicrobialVarious substituted acetamidesBroad-spectrum activity against bacteria

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